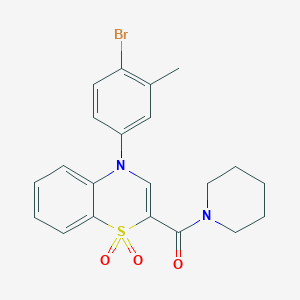

4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound belongs to the class of 1λ⁶,4-benzothiazine-1,1-dione derivatives, characterized by a sulfur-containing heterocyclic core with a sulfone group and a ketone functionality. The structure comprises a 4-bromo-3-methylphenyl substituent at position 4 and a piperidine-1-carbonyl group at position 2 (Fig. 1). These substitutions confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3S/c1-15-13-16(9-10-17(15)22)24-14-20(21(25)23-11-5-2-6-12-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMQRKCPWYOQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromine and Methyl Groups: Bromination and methylation reactions can be carried out using reagents like bromine or N-bromosuccinimide (NBS) and methyl iodide, respectively.

Attachment of the Piperidine-1-carbonyl Group: This step may involve the use of piperidine and a suitable carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

Medicinally, benzothiazine derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be explored for similar therapeutic applications.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the benzothiazine-dione core or analogous heterocyclic frameworks, with variations in substituents impacting their physicochemical and biological profiles.

Substituent Variations and Molecular Properties

Key Observations :

- Piperidine vs. Pyrrolidine : The piperidine moiety in the target compound (vs. pyrrolidine in Analog 2) may influence conformational flexibility and hydrogen-bonding capacity due to its six-membered ring .

- Bioactivity: Pyridinone derivatives with bromophenyl groups (e.g., 4-(4-bromophenyl)-6-(...)carbonitrile) demonstrate notable antioxidant activity (79.05% DPPH scavenging), suggesting that the bromo-aromatic motif in the target compound could contribute to similar properties .

Critical Analysis :

- coli), possibly due to reduced membrane permeability .

Structural and Computational Insights

- Ring Puckering: Cremer-Pople parameters () could analyze the nonplanarity of the benzothiazine-dione core, which may affect intermolecular interactions in crystallographic studies .

- Docking Studies: Pyridinone derivatives were evaluated via molecular docking (Py-Rx, Discovery Studio) to predict binding affinities for antimicrobial targets. Similar methodologies could be applied to the target compound to rationalize its bioactivity .

Commercial and Research Relevance

- Availability : Analog 2 is commercially available (Life Chemicals, 2023), priced at $57–$119 depending on quantity, indicating feasibility for further pharmacological testing .

- Synthesis Challenges : The target compound’s 3-methyl group on the bromophenyl ring may introduce steric hindrance during synthesis, requiring optimized coupling conditions .

Biological Activity

Chemical Structure and Properties

IUPAC Name: 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Structural Features

- Benzothiazine Core: The compound features a benzothiazine ring known for its pharmacological significance.

- Bromine Substitution: The presence of a bromine atom enhances lipophilicity and biological interactions.

- Piperidine Moiety: The piperidine carbonyl contributes to the compound's ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : Effective against methicillin-resistant strains.

- Escherichia coli : Shows promising activity against pathogenic strains.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazine derivatives. The mechanisms often involve:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cell lines such as breast and lung cancer cells.

- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest, leading to reduced cell viability.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes:

- Cyclooxygenase (COX) : Implicated in inflammation; inhibition could lead to anti-inflammatory effects.

- Dipeptidyl Peptidase IV (DPP-IV) : Relevant in diabetes management; inhibition may enhance insulin sensitivity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins.

- Electrophilic Nature : The carbonyl group can undergo nucleophilic attack by amino acid side chains in enzymes, leading to inhibition.

Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazine derivatives demonstrated that modifications at the para position significantly enhanced antimicrobial potency. Specifically, the introduction of bromine at the 4-position was correlated with increased activity against Gram-positive bacteria .

Study 2: Anticancer Properties

In a comparative analysis of several benzothiazine derivatives, the compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Study 3: Enzyme Inhibition

Research focusing on DPP-IV inhibitors revealed that derivatives similar to this compound showed promising results in enhancing glucose tolerance in diabetic models. The mechanism was attributed to competitive inhibition of the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.